molecular formula C9H11F2NO2 B2380037 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS No. 1153958-79-2

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Cat. No.: B2380037
CAS No.: 1153958-79-2
M. Wt: 203.189
InChI Key: BAPVXBFFQAGZOJ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C₉H₁₁F₂NO₂ This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes Additionally, the methoxy group can be introduced via nucleophilic substitution reactions

Industrial production methods for this compound may involve large-scale difluoromethylation and methoxylation processes, followed by purification and isolation of the desired product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.

Scientific Research Applications

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of difluoromethoxy groups, but differ in other functional groups and overall molecular structure

Properties

IUPAC Name

[2-(difluoromethoxy)-3-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVXBFFQAGZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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